molecular formula C25H24N2O B11193110 N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide

Cat. No.: B11193110
M. Wt: 368.5 g/mol
InChI Key: IQZMOTQJOPWEBM-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide is a synthetic acetamide derivative featuring a 2,2-diphenylacetamide core linked to a 5-methylindole ethyl chain. This compound shares structural motifs with pharmaceuticals like darifenacin, a muscarinic receptor antagonist used for overactive bladder . The 5-methyl substitution on the indole ring enhances metabolic stability compared to methoxy or halogenated analogs, while the diphenylacetamide moiety contributes to receptor binding affinity .

Properties

Molecular Formula

C25H24N2O

Molecular Weight

368.5 g/mol

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C25H24N2O/c1-18-12-13-23-22(16-18)21(17-27-23)14-15-26-25(28)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,16-17,24,27H,14-15H2,1H3,(H,26,28)

InChI Key

IQZMOTQJOPWEBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Mechanism of Action

The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in the 2,2-Diphenylacetamide Family

Darifenacin
  • Structure : Darifenacin ((S)-2-[1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl]-2,2-diphenylacetamide) replaces the indole group with a dihydrobenzofuran-pyrrolidine system.
  • Key Differences : The absence of an indole ring and the inclusion of a pyrrolidine group in darifenacin enhance selectivity for M3 muscarinic receptors .
N-(Benzothiazole-2-yl)-2,2-diphenylacetamide Derivatives
  • Example : N-(6-trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide (Compound 15) .
  • Structural Variance : The benzothiazole ring replaces the indole-ethyl chain, introducing a trifluoromethyl group for enhanced lipophilicity.
  • Synthesis & Yield : Synthesized via microwave-assisted coupling (42% yield), contrasting with the target compound’s conventional amidation protocols .

Indole-Containing Acetamide Derivatives

Quinazolin-4-amine Derivatives ()
  • Examples :
    • 6,7-dimethoxy-N-(2-(5-methyl-1H-indol-3-yl)ethyl)quinazolin-4-amine (11g)
    • N-(2-(5-bromo-1H-indol-3-yl)ethyl)-6,7-dimethoxyquinazolin-4-amine (11h)
  • Key Differences : These compounds feature a quinazoline core instead of diphenylacetamide. Substituents like methoxy (11g) or bromo (11h) on the indole alter electronic properties and binding interactions.
  • Physicochemical Data :

    Compound Purity (%) Yield (%) 1H NMR (δ, ppm)
    11g 98 72 8.35 (s, 1H, NH)
    11h 97 68 8.40 (s, 1H, NH)

    (Data sourced from )

N-[2-(5-Fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide
  • Molecular Weight : 296.33 g/mol vs. the target compound’s higher mass due to diphenyl groups .

Biological Activity

N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide (CAS No: 775289-87-7) is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article presents a detailed overview of its biological activity, including data from recent research findings, case studies, and relevant data tables.

  • Chemical Formula : C25H24N2O
  • Molecular Weight : 384.47 g/mol
  • Structure : The compound consists of a diphenylacetamide core with an indole moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antioxidant Activity : Studies have shown that compounds with indole structures often exhibit antioxidant properties. This compound may scavenge free radicals and reduce oxidative stress in cells.
  • Antimicrobial Activity : Preliminary investigations indicate that this compound has potential antimicrobial effects against various pathogens. Its structure suggests it could inhibit bacterial growth through disruption of cell membrane integrity or interference with metabolic pathways.
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines, revealing significant inhibition of cell proliferation, which could be linked to apoptosis induction.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of indole-based compounds, including this compound. Results indicated that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assessment : In a recent study, this compound was tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be in the low micromolar range, suggesting potent cytotoxic effects .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory ConcentrationReference
AntimicrobialStaphylococcus aureus50 µg/mL
AntimicrobialEscherichia coli60 µg/mL
CytotoxicityMCF-710 µM
CytotoxicityHeLa12 µM

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